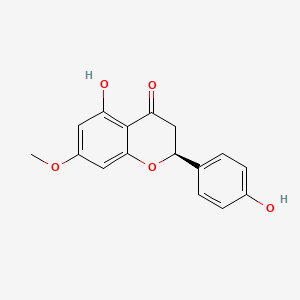

Sakuranetin

Übersicht

Beschreibung

Sakuranetin ist ein natürlich vorkommendes 7-O-methyliertes Flavonoid, das erstmals in der Rinde des Kirschbaums (Prunus spp.) als Aglykon von Sakuranin identifiziert wurde. Es wurde seitdem in verschiedenen Pflanzen gefunden, darunter Artemisia campestris, Boesenbergia pandurata, Baccharis spp., Betula spp., Juglans spp. und Rhus spp. In Pflanzen fungiert this compound als Phytoalexin, das aus seinem Vorläufer Naringenin synthetisiert wird und das einzige bekannte phenolische Phytoalexin im Reis ist. Es wird als Reaktion auf verschiedene abiotische und biotische Stressfaktoren wie ultraviolette Strahlung, Jasmonsäure, Kupferchlorid, L-Methionin und das Phytotoxin Coronatin freigesetzt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann durch verschiedene Methoden synthetisiert werden. Ein Ansatz beinhaltet die selektive O-Acetylierung von Dihydroquercetin unter Verwendung von Essigsäureanhydrid . Eine andere Methode beinhaltet die De-novo-Biosynthese von this compound aus Glucose unter Verwendung von gentechnisch verändertem Saccharomyces cerevisiae. Dieser Prozess umfasst eine Reihe von heterogenen Genintegrationen, um einen Biosyntheseweg für this compound aus Glucose zu konstruieren . Zusätzlich wurde ein modularer Co-Kultur-Engineering-Ansatz unter Verwendung von Escherichia coli eingesetzt, um this compound aus einfachen Kohlenstoffsubstraten wie Glucose zu produzieren .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound basiert hauptsächlich auf biotechnologischen Methoden aufgrund der Einschränkungen der natürlichen Extraktion. Die gentechnisch veränderten Stämme von Saccharomyces cerevisiae und Escherichia coli haben vielversprechende Ergebnisse bei der Produktion von this compound mit höheren Ausbeuten gezeigt, was sie für industrielle Anwendungen geeignet macht .

Chemische Reaktionsanalyse

Reaktionstypen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkohole umwandeln.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den Hydroxyl- und Methoxygruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Essigsäureanhydrid und Methanol werden häufig für Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene hydroxylierte, methoxylierte und acetylierte Derivate von this compound .

Wissenschaftliche Forschungsanwendungen

This compound wurde umfassend auf seine vielfältigen pharmakologischen Vorteile untersucht, darunter:

Antioxidans: Es zeigt starke antioxidative Eigenschaften und schützt Zellen vor oxidativem Stress.

Entzündungshemmend: Es wurde gezeigt, dass this compound Entzündungen in verschiedenen Modellen reduziert.

Antimicrobial: Es hat antimikrobielle Aktivität gegen Bakterien, Pilze und Viren.

Antikrebsmittel: this compound hat antiproliferative Aktivität gegen verschiedene Krebszelllinien, darunter Melanom, Plattenepithelkarzinom des Ösophagus und Darmkrebs.

Neuroprotektiv: Es bietet Schutz für Gehirnzellen durch antioxidative Mechanismen und die Hemmung von entzündungsfördernden Mediatoren.

Antidiabetisch: This compound hat ein Potenzial für die Regulierung der Glukoseaufnahme und die Verbesserung der Insulinsensitivität gezeigt

Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Ziele und Signalwege aus. Es wirkt als Antioxidans, indem es freie Radikale entfernt und die Aktivität antioxidativer Enzyme verbessert. Seine entzündungshemmenden Wirkungen werden durch die Hemmung von proinflammatorischen Zytokinen und Enzymen wie Cyclooxygenase und Lipoxygenase vermittelt. This compound moduliert auch Signalwege, die an Zellproliferation, Apoptose und Immunantworten beteiligt sind, was zu seinen Antikrebs- und neuroprotektiven Wirkungen beiträgt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sakuranetin can be synthesized through various methods. One approach involves the selective O-acetylation of dihydroquercetin using acetic anhydride . Another method involves the de novo biosynthesis of this compound from glucose using engineered Saccharomyces cerevisiae. This process involves a series of heterogenous gene integrations to construct a biosynthetic pathway of this compound from glucose . Additionally, a modular co-culture engineering approach using Escherichia coli has been employed to produce this compound from simple carbon substrates like glucose .

Industrial Production Methods

Industrial production of this compound primarily relies on biotechnological methods due to the limitations of natural extraction. The engineered Saccharomyces cerevisiae and Escherichia coli strains have shown promising results in producing this compound at higher yields, making them suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

Sakuranetin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acetic anhydride and methanol are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various hydroxylated, methoxylated, and acetylated derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Sakuranetin has been widely studied for its diverse pharmacological benefits, including:

Antioxidant: It exhibits strong antioxidant properties, protecting cells from oxidative stress.

Anti-inflammatory: this compound has been shown to reduce inflammation in various models.

Antimicrobial: It has antimicrobial activity against bacteria, fungi, and viruses.

Anticancer: this compound has antiproliferative activity against various cancer cell lines, including melanoma, esophageal squamous cell carcinoma, and colon cancer.

Neuroprotective: It offers protection to brain cells through antioxidation mechanisms and inhibition of inflammatory mediators.

Antidiabetic: This compound has shown potential in regulating glucose uptake and improving insulin sensitivity

Wirkmechanismus

Sakuranetin exerts its effects through various molecular targets and pathways. It functions as an antioxidant by scavenging free radicals and enhancing the activity of antioxidant enzymes. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase. This compound also modulates signaling pathways involved in cell proliferation, apoptosis, and immune responses, contributing to its anticancer and neuroprotective effects .

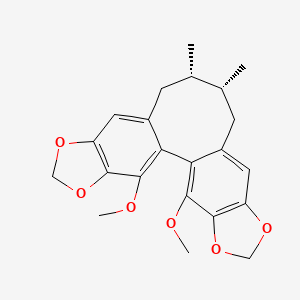

Vergleich Mit ähnlichen Verbindungen

Sakuranetin ist strukturell ähnlich anderen methoxylierten Flavanonen wie Naringenin und Eriodictyol. Es ist einzigartig aufgrund seines spezifischen 7-Methoxysubstitutionsmusters und seiner Rolle als Phytoalexin im Reis. Ähnliche Verbindungen umfassen:

Naringenin: Ein Vorläufer von this compound, bekannt für seine antioxidativen und entzündungshemmenden Eigenschaften.

Eriodictyol: Ein weiteres methoxyliertes Flavanon mit ähnlichen biologischen Aktivitäten, aber unterschiedlichen Substitutionsmustern.

Hesperetin: Ein Flavanon, das in Zitrusfrüchten vorkommt und antioxidative und entzündungshemmende Eigenschaften hat

Die einzigartige Kombination aus biologischen Aktivitäten von this compound und seine Rolle als Phytoalexin machen es zu einer Verbindung von erheblichem Interesse in der wissenschaftlichen Forschung und industriellen Anwendungen.

Eigenschaften

IUPAC Name |

(2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-20-11-6-12(18)16-13(19)8-14(21-15(16)7-11)9-2-4-10(17)5-3-9/h2-7,14,17-18H,8H2,1H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOJDHGQRNZXQQ-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sakuranetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030090 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2957-21-3 | |

| Record name | Sakuranetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2957-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sakuranetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002957213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sakuranetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08517 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4',5-dihydroxy-7-methoxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAKURANETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O38P61299 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sakuranetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030090 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

152 °C | |

| Record name | Sakuranetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030090 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

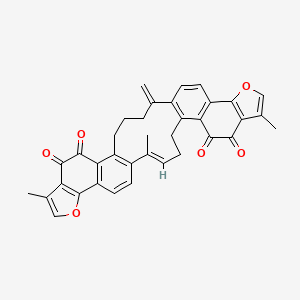

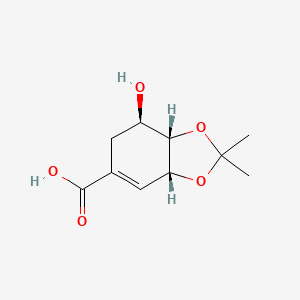

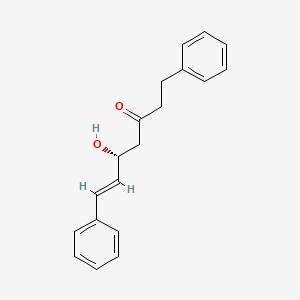

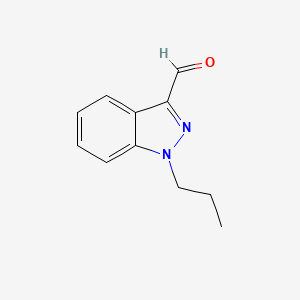

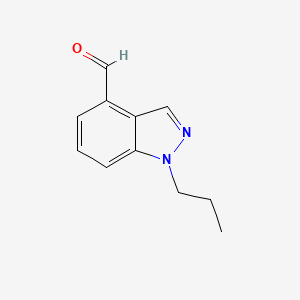

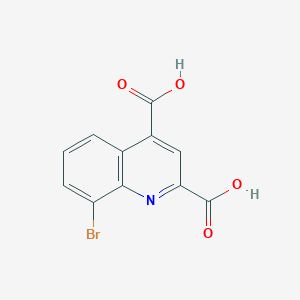

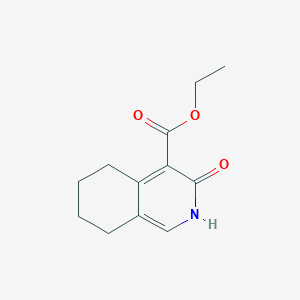

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-tert-Butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B8019516.png)

![benzyl 1-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B8019549.png)

![[4-[5-[4-(Diaminomethyl)phenyl]-2-furyl]phenyl]methanediamine](/img/structure/B8019572.png)